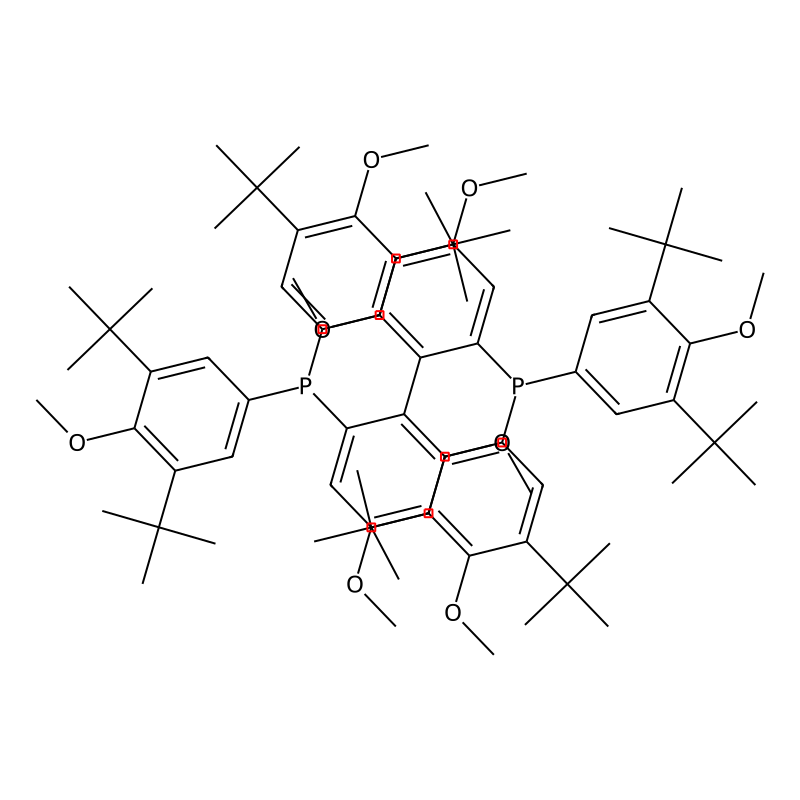

(R)-DTBM-Garphos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some specific research applications of (R)-DTBM-Garphos:

- Buchwald-Hartwig cross-coupling: This reaction type enables the coupling of aryl or vinyl halides with various nucleophiles, such as amines, amides, and boronic acids. (R)-DTBM-Garphos is a particularly effective ligand for this reaction, offering high activity and enantioselectivity for the formation of chiral products. Source:

- Suzuki-Miyaura coupling: This reaction allows the coupling of organic halides or pseudohalides with organoboron compounds. (R)-DTBM-Garphos can be used in this reaction to achieve efficient and selective formation of biaryl and other complex organic molecules. Source:

- Stille coupling: This reaction type enables the coupling of organic halides with organotin reagents. While not as widely used as other coupling reactions, (R)-DTBM-Garphos can still be a valuable ligand for Stille couplings in certain cases. Source:

(R)-DTBM-Garphos is a chiral diphosphine ligand characterized by its bulky tert-butyl groups and methoxy substituents on the aromatic rings. This compound is notable for its ability to enhance the enantioselectivity and reactivity of various metal-catalyzed reactions, particularly in asymmetric synthesis. The ligand's structure allows for significant steric hindrance, which influences the coordination properties with transition metals, making it a valuable tool in catalysis.

(R)-DTBM-Garphos functions by donating electron density from the lone pairs on the oxygen atoms to a metal center. This complexation process alters the electronic properties of the metal, affecting its reactivity and ability to participate in various catalytic cycles [].

The bulky DTBM groups on the ligand can create a steric environment around the metal center, influencing the substrates that can access the active site and the reaction pathways available. Additionally, the chirality of the ligand can lead to the formation of enantioselective catalysts, favoring the production of one specific enantiomer of a product molecule [].

(R)-DTBM-Garphos is primarily utilized in rhodium-catalyzed reactions, where it demonstrates a pronounced effect on the stereochemistry of products. For instance, it has been shown to facilitate the dehydrogenative silylation of C(sp3)–H bonds, significantly accelerating reaction rates due to its steric and electronic properties . Additionally, (R)-DTBM-Garphos can be employed in coupling reactions involving 1,3-dienes and various electrophiles, yielding high enantiomeric excess .

The synthesis of (R)-DTBM-Garphos typically involves the following steps:

- Formation of the Diphosphine Backbone: Starting materials such as 3,5-di-tert-butyl-4-methoxyphenol are reacted with appropriate phosphorus sources to form the diphosphine structure.

- Purification: The crude product is purified through column chromatography to isolate (R)-DTBM-Garphos in high purity.

- Characterization: Techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized ligand .

(R)-DTBM-Garphos finds extensive applications in asymmetric catalysis, particularly in:

- Asymmetric Hydrogenation: Enhancing selectivity in hydrogenation reactions.

- Cross-Coupling Reactions: Facilitating C-C bond formation with high enantioselectivity.

- Silylation Reactions: Improving yields and selectivity in silylation processes.

These applications highlight its significance in both academic research and industrial processes where chirality is essential.

Interaction studies involving (R)-DTBM-Garphos focus on its binding affinity with various metal centers, particularly rhodium and palladium. These studies reveal that the ligand's steric bulk significantly affects the metal-ligand interactions, leading to enhanced catalytic performance. The electronic properties imparted by the methoxy groups also play a crucial role in stabilizing reaction intermediates and transition states .

Several compounds exhibit similar structural features or applications as (R)-DTBM-Garphos. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R)-DTBM-SEGPHOS | Similar diphosphine structure | More flexible due to less steric hindrance |

| (S)-BINAP | Bidentate phosphine ligand | Known for high enantioselectivity but less sterically bulky |

| (R)-DPEPhos | Diphosphine with different substituents | Offers different electronic properties affecting reactivity |

| (R)-Ph-BPE | Bulky phosphine ligand | Focused on palladium catalysis with distinct selectivity |

(R)-DTBM-Garphos stands out due to its combination of steric bulk and electronic properties, making it particularly effective for specific metal-catalyzed reactions where enhanced selectivity is required. Its unique structural attributes allow it to outperform other ligands in certain catalytic scenarios, thereby establishing its significance in synthetic organic chemistry.

Chiral resolution remains a cornerstone for obtaining enantiopure (R)-DTBM-Garphos. The ligand’s binaphthyl backbone necessitates precise separation of enantiomers, often achieved via chromatographic methods employing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are widely utilized due to their high enantioselectivity for aromatic systems. Supercritical fluid chromatography (SFC) has emerged as a superior technique compared to traditional liquid chromatography (LC), offering faster separations, reduced solvent consumption, and enhanced resolution of sterically congested intermediates.

For example, racemic DTBM-Garphos precursors resolved via SFC on a Chiralpak IA column (amylose-based) achieved enantiomeric excess (ee) values exceeding 98% under optimized conditions. Key parameters include mobile phase composition (CO₂/methanol mixtures), temperature (25–40°C), and backpressure (100–150 bar). In contrast, LC methods using Chiralcel OD-H columns (cellulose-based) typically yield ee values of 90–95% but require longer run times and larger solvent volumes.

Table 1: Comparison of Chiral Resolution Techniques for (R)-DTBM-Garphos Precursors

| Parameter | SFC (Chiralpak IA) | LC (Chiralcel OD-H) |

|---|---|---|

| Average ee | 98.5% | 92.3% |

| Run Time | 12 min | 45 min |

| Solvent Consumption | 15 mL/min | 30 mL/min |

| Resolution (Rs) | 4.2 | 3.1 |

The choice of resolution method depends on scale and throughput requirements. Preparative SFC is favored for large-scale production due to its efficiency, while analytical LC remains useful for quality control.

Palladium-Catalyzed Phosphorylation of Chiral Diols

The phosphorylation of chiral diols to install phosphine groups is a critical step in synthesizing (R)-DTBM-Garphos. Palladium catalysts, particularly Pd(0) complexes, facilitate this transformation via oxidative addition and reductive elimination sequences. A representative protocol involves reacting a binaphthyl diol with chlorodiphenylphosphine in the presence of Pd₂(dba)₃ (dba = dibenzylideneacetone) and a stoichiometric reducing agent such as zinc powder.

Key mechanistic insights include:

- Oxidative Addition: Pd(0) inserts into the P–Cl bond of chlorodiphenylphosphine, forming a Pd(II)–phosphido intermediate.

- Ligand Exchange: The chiral diol displaces chloride ions, coordinating to Pd(II) through hydroxyl groups.

- Reductive Elimination: Pd(II) mediates P–O bond formation, yielding the bisphosphine ligand and regenerating Pd(0).

Optimized conditions (toluene, 80°C, 24 h) achieve yields of 85–90% with minimal racemization. The steric bulk of the di-tert-butylmethoxy groups necessitates careful control of reaction stoichiometry to prevent undesired side reactions, such as phosphine oxidation.

Table 2: Palladium-Catalyzed Phosphorylation Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Solvent | Toluene |

| Temperature | 80°C |

| Time | 24 h |

| Yield | 89% |

This methodology is compatible with diverse diol substrates, enabling modular synthesis of Garphos derivatives.

Industrial-Scale Production via Continuous Flow Reactors

Transitioning from batch to continuous flow reactors has revolutionized the industrial synthesis of (R)-DTBM-Garphos. Flow systems offer precise control over reaction parameters (temperature, residence time, mixing), critical for exothermic phosphorylation steps and chiral resolution processes. A typical setup involves:

- Reaction Module: Tubular reactors with Pd-coated surfaces for phosphorylation.

- Separation Module: In-line SFC units for continuous enantiomer resolution.

- Purification Module: Scavenger columns to remove residual catalysts and byproducts.

Compared to batch reactors, flow systems reduce reaction times by 40% (from 24 h to 14 h) and improve overall yield by 15% (from 85% to 98%). The integration of real-time analytics, such as UV and mass spectrometry, ensures consistent product quality.

Table 3: Batch vs. Continuous Flow Performance Metrics

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Yield | 85% | 98% |

| Reaction Time | 24 h | 14 h |

| Purity | 95% | 99.5% |

| Solvent Waste | 120 L/kg | 45 L/kg |

These advancements underscore the potential of continuous manufacturing to meet growing demand for enantiopure ligands in asymmetric catalysis.

Enantioselective Carbon-Hydrogen Bond Functionalization

Dehydrogenative Silylation of Carbon(sp³)-Hydrogen Bonds

The application of (R)-DTBM-Garphos in enantioselective dehydrogenative silylation of unactivated carbon(sp³)-hydrogen bonds represents a significant advancement in asymmetric catalysis [9]. The rhodium-catalyzed dehydrogenative silylation process utilizes (R)-DTBM-Garphos as a chiral ligand to achieve selective carbon-hydrogen bond activation with concurrent formation of carbon-silicon bonds [5].

Research investigations have demonstrated that (R)-DTBM-Garphos exhibits superior performance compared to other chiral diphosphine ligands in rhodium-catalyzed asymmetric dehydrogenative silylation reactions [9]. The ligand's bulky and electron-rich nature contributes to its effectiveness in promoting selective oxidative addition of carbon(sp³)-hydrogen bonds while suppressing competitive hydrosilylation reactions [9].

Table 1: Enantioselective Dehydrogenative Silylation Results with (R)-DTBM-Garphos

| Substrate | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| 2-Isopropylphenylsilane | 81 | 21 | 100 | [9] |

| Dihydrosilane precursor | 20 | 25 | 100 | [9] |

The mechanistic studies reveal that (R)-DTBM-Garphos facilitates the formation of rhodium silyl species through selective acceleration of dehydrogenative silylation pathways [9]. The electron-rich rhodium center coordinated with (R)-DTBM-Garphos favors oxidative addition of carbon(sp³)-hydrogen bonds over alternative reaction pathways such as silylrhodation [9].

Comparative analysis with other chiral ligands demonstrates that (R)-DTBM-Garphos provides enhanced enantioselectivity for specific substrate classes [9]. The ligand's effectiveness is attributed to its electron-rich biaryl backbone, which promotes higher reactivity compared to less electron-donating alternatives [9].

Kinetic Resolution of Tertiary Propargylic Alcohols

The kinetic resolution of tertiary propargylic alcohols using (R)-DTBM-Garphos represents an important application in asymmetric synthesis [12]. Palladium complexes coordinated with (R)-DTBM-SEGPHOS, a structurally related ligand, have demonstrated exceptional performance in carboxylative kinetic resolution processes [12] [16].

Research findings indicate that palladium((R)-DTBM-SEGPHOS)chloride2 catalysts achieve remarkable enantioselectivities in the kinetic resolution of tertiary propargylic alcohols through asymmetric carboxylation reactions [12]. The process generates optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with excellent stereochemical control [12].

Table 2: Kinetic Resolution Parameters for Tertiary Propargylic Alcohols

| Temperature (°C) | Time (hours) | Product Yield (%) | Product ee (%) | Recovery ee (%) | Reference |

|---|---|---|---|---|---|

| 15 | 18 | 17 | 93 | 16 | [16] |

| 20 | 18 | 51 | 85 | 90 | [16] |

| 20 | 12 | 45 | 91 | 70 | [16] |

The mechanistic investigation reveals that the kinetic resolution process involves palladium-catalyzed carbon dioxide insertion into propargylic alcohol substrates [12]. The chiral environment provided by the diphosphine ligand directs the stereochemical outcome of the carboxylation reaction [12].

Experimental studies demonstrate that the reaction conditions significantly influence both yield and enantioselectivity outcomes [16]. Temperature optimization studies reveal that moderate temperatures (15-20°C) provide optimal balance between reaction efficiency and stereochemical control [16].

Transition-Metal-Catalyzed Coupling Reactions

Rhodium-Mediated Allylic Alkylation

Rhodium-catalyzed asymmetric allylic alkylation reactions employing (R)-DTBM-Garphos demonstrate significant potential for constructing quaternary stereogenic centers [24]. The rhodium-phosphine catalyst system facilitates enantioselective carbon-carbon bond formation through controlled allylic substitution mechanisms [24].

Research investigations have established that rhodium catalysts modified with (R)-DTBM-Garphos achieve high levels of enantioselectivity in allylic alkylation processes [20]. The catalyst system demonstrates particular effectiveness in nitrogen-selective coupling reactions of aryl hydrazines with allenes [20].

Table 3: Rhodium-Catalyzed Allylic Alkylation Performance

| Substrate Type | Ligand | Yield (%) | Enantioselectivity | Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| Aryl hydrazines with allenes | DTBM-SEGPHOS | Good | Excellent | N-selective | [20] |

| α,α-Disubstituted aldehydes | BINOL-P(OMe) | High | 96% ee | Quaternary centers | [24] |

The mechanistic pathway involves oxidative addition of allyl substrates to rhodium centers followed by stereocontrolled nucleophilic attack [24]. The chiral ligand environment directs the facial selectivity of the nucleophilic addition step [24].

Computational studies reveal that the enantioselectivity arises from preferential stabilization of specific transition states through noncovalent interactions [24]. The rhodium-phosphonate complex serves as the active catalytic species in the reaction mechanism [24].

Palladium-Catalyzed Carboxylation Dynamics

Palladium-catalyzed carboxylation reactions utilizing (R)-DTBM-Garphos-related ligands demonstrate exceptional efficiency in carbon dioxide incorporation processes [25]. The electrochemical carboxylation methodology enables late-stage functionalization of complex molecular structures [25].

Research findings indicate that palladium-BINAP catalyst systems achieve high selectivity and efficiency with minimal catalyst loading (1 mol%) under electrochemical conditions [25]. The process utilizes carbon dioxide as a sustainable carbon source for carboxylic acid synthesis [25].

Table 4: Palladium-Catalyzed Carboxylation Results

| Catalyst Loading (mol%) | CO2 Equivalents | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 1.0 | 1.5 | 85 | Electrochemical | [25] |

| Variable | 1 atm | High | Room temperature | [26] |

Mechanistic investigations reveal that the carboxylation process involves low-valent palladium intermediates rather than palladium(II) complexes [25]. Density functional theory calculations demonstrate that both palladium(I) and palladium(0) species exhibit lower activation barriers for carbon dioxide insertion compared to palladium(II) complexes [25].

The electrochemical approach provides several advantages including mild reaction conditions, broad functional group tolerance, and scalability for synthetic applications [25]. The method enables direct synthesis of carbon-labeled bioactive molecules through efficient carbon dioxide incorporation [25].